molecular formula C8H7FN2 B13155143 6-Fluoro-5-methyl-1H-1,3-benzodiazole

6-Fluoro-5-methyl-1H-1,3-benzodiazole

Cat. No.: B13155143
M. Wt: 150.15 g/mol
InChI Key: JFONHTQRVUGNKX-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-1H-1,3-benzodiazole is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-fluoro-2-nitroaniline with acetic anhydride, followed by cyclization with formic acid to yield the desired benzimidazole derivative . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-5-methyl-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methylbenzimidazole: A similar compound with a methyl group but lacking the fluorine atom.

    6-Bromo-5-fluoro-2-methyl-1H-1,3-benzodiazole: A derivative with a bromine atom in place of the hydrogen atom at the 6-position.

Uniqueness

6-Fluoro-5-methyl-1H-1,3-benzodiazole is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical properties and potential biological activities. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

5-fluoro-6-methyl-1H-benzimidazole

InChI

InChI=1S/C8H7FN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11)

InChI Key

JFONHTQRVUGNKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)N=CN2

Origin of Product

United States

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